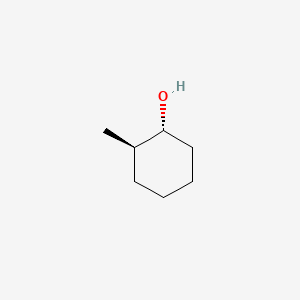

trans-2-Methylcyclohexanol

Descripción

Significance in Stereochemistry and Conformational Studies

The study of trans-2-methylcyclohexanol provides profound insights into the principles of stereochemistry and conformational analysis. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. In this compound, the methyl and hydroxyl groups are on opposite sides of the ring. This leads to two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

The relative stability of these conformers is a central point of investigation. Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. For this compound, the diequatorial conformation is significantly more stable. brainly.com However, the presence of intramolecular hydrogen bonding between the hydroxyl group and the methyl group in certain conformations can influence the conformational equilibrium. Infrared spectroscopy studies have shown that in non-polar solvents, the diequatorial conformer of trans-2-halogenocyclohexanols, a related class of compounds, is largely hydrogen-bonded. rsc.org

Computational studies and NMR spectroscopy are powerful tools used to determine the conformational preferences and the energy differences between the various conformers of this compound and its derivatives. ucsb.eduresearchgate.net These studies help in understanding how the interplay of steric hindrance, electronic effects, and intramolecular forces dictates the three-dimensional structure of the molecule.

Role in Mechanistic Organic Chemistry

This compound is a valuable substrate for studying various reaction mechanisms, particularly elimination reactions. The acid-catalyzed dehydration of this compound is a classic experiment in organic chemistry that illustrates the principles of regioselectivity and stereoselectivity. upenn.eduquora.com

When subjected to acid-catalyzed dehydration, this compound typically yields 1-methylcyclohexene as the major product, following Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. brainly.comvaia.com The reaction proceeds through an E1 mechanism, involving the formation of a carbocation intermediate after the protonated hydroxyl group leaves as a water molecule. quora.com This carbocation can then lose a proton from an adjacent carbon to form the double bond. brainly.com

Interestingly, the stereochemistry of the starting alcohol can significantly influence the product distribution in elimination reactions under different conditions. For instance, when the tosylate of this compound is treated with a strong base, it undergoes an E2 elimination to give 3-methylcyclohexene (B1581247) as the exclusive product. vaia.compearson.com This is because the E2 mechanism requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. In the most stable diequatorial conformation of the this compound tosylate, only the hydrogen at the C6 position is anti-periplanar to the tosylate group, leading to the formation of the less substituted alkene. This contrasts with the acid-catalyzed E1 reaction where the carbocation intermediate allows for rearrangement and formation of the more stable alkene. pearson.com

The study of these reactions in this compound and its derivatives provides a clear demonstration of how the reaction mechanism (E1 vs. E2) and the stereochemical configuration of the reactant dictate the regiochemical outcome of the reaction. pearson.com

Importance as a Synthetic Intermediate in Academic Research

Beyond its role in fundamental stereochemical and mechanistic studies, this compound serves as a useful starting material and intermediate in the synthesis of more complex organic molecules in an academic research setting. ontosight.ai Its ability to undergo a variety of transformations makes it a versatile building block.

The dehydration of this compound provides access to various methylcyclohexene isomers, which are themselves valuable precursors for further synthetic manipulations. For instance, these alkenes can undergo a range of addition reactions to introduce new functional groups.

Furthermore, the hydroxyl group of this compound can be converted into other functional groups. For example, it can undergo esterification with carboxylic acids or their derivatives. It can also be transformed into a good leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles in substitution reactions. vaia.compearson.com

Recent research has explored the use of trans-2-substituted cyclohexanols in diastereoselective acylation reactions. pacific.edu These studies investigate how the stereochemistry of the starting alcohol influences the stereochemical outcome of the reaction, which is crucial for the synthesis of enantiomerically pure compounds.

The synthesis of this compound itself can be achieved through methods such as the reduction of 2-methylcyclohexanone (B44802) or the hydration of 1-methylcyclohexene. ontosight.ai The stereoselectivity of these synthetic routes is also a subject of academic interest.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R)-2-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVWOBYBJYUSMF-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032693 | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7443-52-9 | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7443-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Analysis of Trans 2 Methylcyclohexanol Systems

Diastereomeric Relationships with cis-2-Methylcyclohexanol (B1584281)

trans-2-Methylcyclohexanol and cis-2-Methylcyclohexanol are stereoisomers that are not mirror images of each other, defining them as diastereomers. ucsb.edu This diastereomeric relationship arises from the different spatial arrangements of the methyl and hydroxyl groups relative to the cyclohexane (B81311) ring. In the trans isomer, the two substituents are on opposite sides of the ring, while in the cis isomer, they are on the same side. This fundamental difference in structure leads to distinct physical and chemical properties for each diastereomer. ucsb.edu

Enantiomeric Forms and Absolute Configuration Assignment (e.g., (1R,2R)-(-)-trans-2-methylcyclohexanol)

Due to the presence of two chiral centers at positions 1 and 2 of the cyclohexane ring, this compound exists as a pair of enantiomers. These are non-superimposable mirror images of each other. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

For this compound, the enantiomers are designated as (1R,2R)-trans-2-methylcyclohexanol and (1S,2S)-trans-2-methylcyclohexanol. The assignment of 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) depends on the priority of the groups attached to each chiral carbon and the direction of the sequence from highest to lowest priority.

Table 1: Cahn-Ingold-Prelog Priority Assignment for Chiral Centers in this compound

| Chiral Center | Attached Groups | Priority |

| C1 | -OH | 1 |

| -C2 (bearing the methyl group) | 2 | |

| -C6 | 3 | |

| -H | 4 | |

| C2 | -C1 (bearing the hydroxyl group) | 1 |

| -CH3 | 2 | |

| -C3 | 3 | |

| -H | 4 |

The specific rotation of plane-polarized light, denoted by (+) or (-), is an experimentally determined property and does not directly correlate with the R/S designation. For instance, the (1R,2R) enantiomer is also referred to as (-)-trans-2-methylcyclohexanol, indicating it is levorotatory.

Chair Conformations and Substituent Orientations (Axial/Equatorial)

The cyclohexane ring of this compound adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Due to the trans configuration, one substituent must be in an "up" position and the other in a "down" position relative to the ring.

This leads to two possible chair conformations that are in equilibrium through a process called ring flipping:

Diequatorial (e,e) conformer: Both the methyl and hydroxyl groups occupy equatorial positions. This is the more stable conformation.

Diaxial (a,a) conformer: Both the methyl and hydroxyl groups occupy axial positions. This conformation is less stable due to significant steric strain.

The preference for substituents to occupy the equatorial position is a general principle in the conformational analysis of substituted cyclohexanes. Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms, which are a form of steric hindrance. In the diequatorial conformer of this compound, these unfavorable interactions are minimized.

Conformational Equilibria and Intramolecular Interactions

The two chair conformations of this compound exist in a dynamic equilibrium. However, the equilibrium lies heavily towards the more stable diequatorial conformer. The energy difference between the two conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent in a monosubstituted cyclohexane.

Table 2: A-Values for Methyl and Hydroxyl Groups

| Substituent | A-Value (kcal/mol) |

| -CH3 | 1.7 |

| -OH | 0.9 |

The total strain in the diaxial conformer is approximately the sum of the A-values of the individual substituents. Therefore, the diequatorial conformer of this compound is estimated to be about 2.6 kcal/mol more stable than the diaxial conformer. This significant energy difference means that at room temperature, the vast majority of this compound molecules will exist in the diequatorial conformation.

Theoretical and Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for a more quantitative understanding of the conformational landscape of this compound.

Geometry Optimization Techniques for Conformers

Geometry optimization is a computational method used to find the lowest energy arrangement of atoms in a molecule. For this compound, geometry optimization is performed on both the diequatorial and diaxial chair conformers. These calculations are typically carried out using methods such as molecular mechanics, semi-empirical methods, or more accurate ab initio and density functional theory (DFT) methods. The output of these calculations provides optimized geometric parameters such as bond lengths, bond angles, and dihedral angles for each conformer.

Table 3: Representative Calculated Geometric Parameters for the Diequatorial Conformer of this compound

| Parameter | Value |

| C1-O Bond Length | ~1.43 Å |

| C2-C (methyl) Bond Length | ~1.54 Å |

| O-C1-C2-C(methyl) Dihedral Angle | ~180° |

These optimized geometries represent the local energy minima on the potential energy surface for each conformer.

Energy Landscape Analysis of Conformers

By calculating the energies of the optimized conformers, a simple energy landscape can be constructed. This landscape illustrates the relative stabilities of the different conformations. For this compound, the energy landscape would clearly show two main energy wells corresponding to the diequatorial and diaxial conformers, with the diequatorial well being significantly deeper.

Table 4: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Diequatorial (e,e) | 0 (most stable) |

| 2 | Diaxial (a,a) | > 2.6 |

More sophisticated energy landscape analysis can also map the transition states between these conformers, providing insight into the energy barrier for the ring-flipping process. These computational approaches allow for a detailed and quantitative exploration of the stereochemical and conformational properties of this compound, complementing experimental findings.

Spectroscopic Correlations with Conformation (e.g., NMR Coupling Constants)

The conformational preferences of this compound are readily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the vicinal coupling constants (³JHH) of the proton attached to the hydroxyl-bearing carbon (H-1). The magnitude of these coupling constants is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for a quantitative determination of the conformational equilibrium of the molecule.

In the case of this compound, the molecule can exist as two distinct chair conformers: the diequatorial conformer, where both the methyl and hydroxyl groups occupy equatorial positions, and the diaxial conformer, where both substituents are in axial positions. Due to severe 1,3-diaxial interactions, the diaxial conformer is significantly less stable and is not present in any significant population at equilibrium. Consequently, this compound exists almost exclusively in the diequatorial conformation.

The ¹H NMR spectrum of this compound provides clear evidence for the predominance of the diequatorial conformer. The signal for the axial proton at the C-1 position (H-1a), which is attached to the same carbon as the hydroxyl group, is of particular diagnostic importance. In the diequatorial conformer, this proton is in an axial orientation and therefore exhibits large axial-axial (³Jaa) couplings with the two adjacent axial protons on C-2 and C-6.

Detailed analysis of the ¹H NMR spectrum reveals a multiplet for the H-1 proton with coupling constants that are consistent with this conformational arrangement. Specifically, this proton displays two large coupling constants, corresponding to its interaction with the two neighboring axial protons, and one smaller coupling constant, from its interaction with the equatorial proton on C-6.

The observed coupling constants for the methine proton (H-1) in this compound are approximately 9.8 Hz, 9.8 Hz, and 4.3 Hz. The two larger values are characteristic of axial-axial couplings, while the smaller value is typical for an axial-equatorial coupling. This pattern provides definitive evidence for the axial orientation of the H-1 proton and, by extension, the equatorial orientation of the hydroxyl group.

Table 1: ¹H NMR Spectroscopic Data for the Diequatorial Conformer of this compound *

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (axial) | ~3.1 - 3.2 | ddd | 9.8, 9.8, 4.3 |

| H-2 (axial) | ~1.6 - 1.7 | m | - |

| Methyl (eq) | ~0.9 | d | ~6.5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Advanced Synthetic Methodologies for Trans 2 Methylcyclohexanol and Its Analogues

Stereoselective and Regioselective Synthesis Strategies

Reduction of 2-Methylcyclohexanone (B44802): Chemo- and Stereoselectivity Studies

The reduction of the carbonyl group in 2-methylcyclohexanone is a common method to produce 2-methylcyclohexanol (B165396). This reaction can yield two different diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol. The stereochemical outcome of the reduction is highly dependent on the reducing agent used and the reaction conditions. The selectivity is governed by a balance of factors, primarily "steric approach control," where the reducing agent attacks from the less hindered face, and "product development control," which favors the formation of the more thermodynamically stable product.

Hydride-based reducing agents are widely used for the conversion of ketones to alcohols. The stereoselectivity of these reagents in the reduction of 2-methylcyclohexanone is influenced by the steric bulk of the hydride.

Sodium Borohydride (B1222165) (NaBH₄) : This is a relatively mild reducing agent. When reducing 2-methylcyclohexanone, the hydride can attack the carbonyl carbon from two faces: axial or equatorial. Axial attack leads to the formation of the cis-isomer (equatorial -OH group), while equatorial attack results in the trans-isomer (axial -OH group). With NaBH₄, the equatorial attack is sterically hindered by the axial hydrogens on the ring. However, the axial attack is hindered by the methyl group and an axial hydrogen. For 2-methylcyclohexanone, reduction with sodium borohydride typically favors the formation of the more stable trans isomer, where the methyl and hydroxyl groups are in an equatorial-equatorial conformation in the most stable chair form. acs.org Studies have shown that the reduction of 2-methylcyclohexanone with NaBH₄ can yield a high percentage of the trans product, with one experiment reporting that the trans isomer constituted 85% of the product mixture. acs.org

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a much stronger and more reactive reducing agent than NaBH₄. Due to its greater reactivity, the transition state is reached earlier ("reactant-like"), and steric approach control becomes more dominant. For substituted cyclohexanones, LiAlH₄ often shows a higher preference for axial attack, leading to the equatorial alcohol. However, in the case of 2-methylcyclohexanone, the results are more complex. Some studies indicate that LiAlH₄ reduction leads to a higher proportion of the cis isomer compared to NaBH₄. masterorganicchemistry.com The product distribution is sensitive to reaction conditions.

Aluminum Hydride (AlH₃) : The stereoselectivity of AlH₃ and other complex metal hydrides is also dictated by the balance between steric hindrance and thermodynamic stability of the products. Bulky hydride reagents generally favor attacking from the less hindered side, which often leads to the thermodynamically less stable alcohol. For 2-methylcyclohexanone, this would suggest a preference for the cis product.

Table 1: Stereoselectivity of Hydride Reduction of 2-Methylcyclohexanone

| Hydride Reagent | Predominant Isomer | Approximate Ratio (trans:cis) | Primary Controlling Factor |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | trans | ~85:15 acs.org | Product Development Control |

| Lithium Aluminum Hydride (LiAlH₄) | Varies (often more cis) | Varies | Steric Approach Control |

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This reaction typically occurs via syn-addition, where both hydrogen atoms add to the same face of the molecule from the surface of the catalyst. The substrate adsorbs onto the catalyst surface from its less sterically hindered face. For 2-methylcyclohexanone, the molecule will preferentially adsorb on the face opposite to the methyl group, leading to the delivery of hydrogen from that face. This results in the formation of cis-2-methylcyclohexanol as the major product. One study on the catalytic transfer hydrogenation of 2-methylcyclohexanone reported a product mixture with a cis-to-trans molar ratio of 50.0:45.4, indicating only a slight preference for the cis isomer under those specific conditions. researchgate.net

Enzymes offer exceptionally high levels of stereoselectivity due to the specific three-dimensional structure of their active sites. Horse Liver Alcohol Dehydrogenase (HLADH) is a well-studied enzyme capable of reducing ketones to alcohols. When HLADH is used to reduce 2-alkylcyclohexanones, including 2-methylcyclohexanone, it exhibits a strong preference for producing the trans alcohol. organic-chemistry.org The reaction is highly stereoselective, with the formation of the trans product being heavily predominant under most conditions. organic-chemistry.org While minor amounts (less than 4%) of the cis-isomer can sometimes be detected, reaction conditions can be optimized to suppress its formation, making this method an excellent route to optically active trans-alcohols. organic-chemistry.org

Hydroboration-Oxidation of Methylcyclohexenes for anti-Markovnikov and syn-Addition

The hydroboration-oxidation of alkenes is a two-step reaction that converts an alkene into an alcohol. It is a cornerstone of organic synthesis for its high regioselectivity (anti-Markovnikov) and stereoselectivity (syn-addition).

To synthesize this compound, the starting material must be 1-methylcyclohexene.

Hydroboration : Borane (BH₃) adds across the double bond of 1-methylcyclohexene. The boron atom, being the bulkier part of the reagent, adds to the less substituted carbon of the double bond (C2), while a hydrogen atom adds to the more substituted carbon (C1). This is an anti-Markovnikov addition. The addition is also a syn-addition, meaning the boron and the hydrogen add to the same face of the ring.

Oxidation : The resulting organoborane intermediate is then oxidized, typically using hydrogen peroxide (H₂O₂) and a base (like NaOH). In this step, the carbon-boron bond is replaced by a carbon-oxygen bond with retention of stereochemistry.

Because the initial hydroboration step is a syn-addition and the oxidation step proceeds with retention of configuration, the hydrogen atom at C1 and the hydroxyl group at C2 end up on the same side of the ring relative to each other. When considering their relationship to the pre-existing methyl group at C1, this arrangement results in the hydroxyl group being trans to the methyl group. Therefore, the hydroboration-oxidation of 1-methylcyclohexene is a highly effective and stereospecific method for preparing this compound.

Table 2: Regio- and Stereoselectivity of Hydroboration-Oxidation of 1-Methylcyclohexene

| Step | Reagents | Regioselectivity | Stereoselectivity | Outcome |

|---|---|---|---|---|

| Hydroboration | BH₃·THF | Boron adds to C2 (Anti-Markovnikov) | syn-addition of H and B | Organoborane intermediate |

Epoxide Ring-Opening Strategies

Another effective strategy for the synthesis of trans-di-substituted cyclohexanes is through the ring-opening of an epoxide. The synthesis of this compound can be achieved by the nucleophilic ring-opening of 1,2-epoxy-1-methylcyclohexane.

The reaction proceeds via an Sₙ2-type mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide ring, causing the carbon-oxygen bond to break. For this synthesis, a hydride reagent, such as Lithium Aluminum Hydride (LiAlH₄), acts as the nucleophile.

The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions, the nucleophile (hydride) will attack the less sterically hindered carbon atom. In 1,2-epoxy-1-methylcyclohexane, C2 is less substituted than C1. The hydride ion (H⁻) therefore attacks C2. This attack occurs from the face opposite to the epoxide oxygen (backside attack), leading to an inversion of configuration at the site of attack. The subsequent protonation of the resulting alkoxide yields the alcohol. This backside attack mechanism ensures that the newly added hydrogen at C2 and the hydroxyl group at C1 are in an anti or trans configuration, resulting in the formation of this compound.

Regioselective Alkylation and Epimerization Techniques

The stereoselective synthesis of this compound and its analogues often requires precise control over the introduction of substituents on the cyclohexane (B81311) ring. Regioselective alkylation and subsequent epimerization are key strategies to achieve the desired stereochemistry.

Regioselective alkylation of cyclohexanone (B45756) derivatives is a powerful tool for introducing the methyl group at the C-2 position. The formation of an enolate from a substituted cyclohexanone, followed by reaction with an alkylating agent, is a common approach. The regioselectivity of enolate formation (i.e., the formation of the kinetic versus the thermodynamic enolate) can be controlled by the choice of base, solvent, and temperature. For instance, the deprotonation of 2-methylcyclohexanone can lead to two different enolates. quimicaorganica.org The use of bulky, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) in aprotic solvents at low temperatures typically favors the formation of the less substituted (kinetic) enolate. quimicaorganica.org This allows for subsequent alkylation at a specific position.

One of the most effective methods for the preparation of this compound is the hydroboration-oxidation of 1-methylcyclohexene. chegg.comdoubtnut.comchegg.com This two-step reaction sequence is highly regioselective and stereospecific. The boron atom adds to the less substituted carbon of the double bond, and the subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. This process results in the anti-Markovnikov addition of water across the double bond, yielding the trans product. doubtnut.com

Epimerization is a crucial technique for inverting the stereochemistry at one chiral center in a molecule containing multiple chiral centers. In the context of 2-methylcyclohexanol, epimerization can be used to convert the cis isomer to the more stable trans isomer. The two stereoisomers, cis- and this compound, are diastereomers and thus have different physical and chemical properties, including internal energies. ucsb.edu The equilibrium between the two isomers can be influenced by reaction conditions. For example, treatment of a mixture of isomers with a strong base or through an oxidation-reduction sequence can lead to the enrichment of the thermodynamically more stable epimer.

| Technique | Reagents/Conditions | Outcome | Key Features |

| Regioselective Alkylation | 1. LDA, THF, -78 °C 2. CH₃I | Formation of a specific regioisomer of methylated cyclohexanone | Kinetically controlled enolate formation |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | This compound from 1-methylcyclohexene | anti-Markovnikov, syn-addition |

| Epimerization | Strong acid or base, or oxidation-reduction sequence | Conversion of cis to trans isomer | Achieves thermodynamic product |

Retrosynthetic Disconnections and Planning for Complex Derivatives

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process involves "disconnections," which are imaginary bond-breaking steps that correspond to the reverse of known chemical reactions. amazonaws.com For complex derivatives of this compound, a sound retrosynthetic plan is essential for an efficient and successful synthesis.

The primary disconnections for a substituted this compound derivative would target the bonds that are most easily formed. A common strategy is to disconnect the C-O bond of the alcohol, leading to a cyclohexyl cation synthon and a hydroxide (B78521) anion synthon. The synthetic equivalent of the cyclohexyl cation could be a cyclohexene (B86901) or a cyclohexyl halide.

Another key disconnection is the C-C bond of one of the substituents on the cyclohexane ring. For instance, in a derivative with a more complex alkyl chain at the 2-position, a Grignard-type disconnection can be envisioned. This would lead to a 2-methylcyclohexanone precursor and an organometallic reagent corresponding to the alkyl chain.

For bicyclic or more complex polycyclic derivatives containing the this compound motif, the disconnections should aim to simplify the ring system. researchgate.net A Diels-Alder disconnection can be a powerful tool if a cyclohexene ring is present within the target molecule. deanfrancispress.com This retrosynthetic step breaks the six-membered ring into a diene and a dienophile, significantly simplifying the structure.

Strategic planning in the synthesis of complex derivatives also involves considering the stereochemistry at each chiral center. The choice of disconnection and the subsequent forward reaction must be guided by the desired stereochemical outcome. Protecting groups may also be a necessary consideration in the retrosynthetic plan to mask reactive functional groups and prevent unwanted side reactions during the synthesis.

| Disconnection Approach | Target Bond | Precursors (Synthons/Synthetic Equivalents) | Corresponding Forward Reaction |

| C-O Disconnection | Alcohol C-O bond | Cyclohexene, Halocyclohexane | Hydration, Nucleophilic Substitution |

| Grignard-type Disconnection | C-C bond at C2 | 2-Methylcyclohexanone, Organometallic reagent | Grignard Reaction |

| Diels-Alder Disconnection | Two C-C bonds in the ring | Diene, Dienophile | Diels-Alder Reaction |

Multi-step Synthesis Pathways and Efficiency Considerations

A common multi-step synthesis of this compound starts from cyclohexanone. The first step is the methylation of cyclohexanone to form 2-methylcyclohexanone. This is typically achieved through the formation of an enolate followed by reaction with a methylating agent. The subsequent step is the reduction of the ketone to an alcohol. The choice of reducing agent is crucial for controlling the stereoselectivity of this step. The use of bulky reducing agents can favor the formation of the trans isomer.

An alternative and highly efficient pathway to this compound is the hydroboration-oxidation of 1-methylcyclohexene, which can be synthesized from cyclohexanol (B46403). quora.com This route is often preferred due to its high stereoselectivity for the trans product. doubtnut.com

For more complex analogues, the synthetic pathway will naturally be longer. For example, the synthesis of a bicyclic derivative might involve a Diels-Alder reaction to construct the initial carbocyclic framework, followed by several steps to introduce and modify functional groups. In such cases, convergent synthesis is often more efficient than a linear synthesis. In a convergent approach, different fragments of the molecule are synthesized separately and then joined together at a later stage.

The efficiency of a multi-step synthesis can be significantly impacted by the purification methods required at each step. Chromatographic separations can be time-consuming and lead to a loss of material. Therefore, reactions that produce high yields of pure products are highly desirable. "Green chemistry" principles are also increasingly being considered in the design of multi-step syntheses, aiming to minimize waste and use less hazardous reagents. ed.gov

| Starting Material | Key Steps | Product | Overall Efficiency Considerations |

| Cyclohexanone | 1. Methylation 2. Stereoselective reduction | This compound | Moderate to good yield, stereoselectivity depends on reducing agent |

| 1-Methylcyclohexene | Hydroboration-Oxidation | This compound | High yield and excellent stereoselectivity |

| Simpler Precursors | Diels-Alder reaction, functional group interconversions | Complex this compound analogues | Can be highly efficient if a convergent approach is used |

Mechanistic Investigations of Reactions Involving Trans 2 Methylcyclohexanol

Acid-Catalyzed Dehydration: Elucidation of E1 Pathways

The acid-catalyzed dehydration of trans-2-Methylcyclohexanol predominantly proceeds through an E1 (elimination, unimolecular) mechanism. quora.comadamcap.com This multi-step process involves the formation of a carbocation intermediate, which can then undergo rearrangement and deprotonation to yield a mixture of alkene products. youtube.compearson.com The reaction is typically initiated by protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, converting it into a good leaving group (water). pearson.comyoutube.com

Following the protonation of the hydroxyl group, the departure of a water molecule results in the formation of a secondary carbocation at the C2 position of the cyclohexane (B81311) ring. youtube.compearson.com The stability of this carbocation is a critical factor influencing the subsequent reaction pathways. Carbocation stability follows the order: tertiary > secondary > primary. libretexts.org This is attributed to the electron-donating inductive effects and hyperconjugation from adjacent alkyl groups, which help to delocalize the positive charge. libretexts.org The initially formed secondary carbocation is less stable than a tertiary carbocation, making it susceptible to rearrangement. youtube.comucsb.edu

Table 1: Relative Stability of Carbocation Intermediates

| Carbocation Type | Number of Alkyl Substituents | Relative Stability |

|---|---|---|

| Tertiary (3°) | 3 | Most Stable |

| Secondary (2°) | 2 | Intermediate |

| Primary (1°) | 1 | Least Stable |

| Methyl | 0 | Very Unstable |

The secondary carbocation formed from this compound can undergo rearrangement to form a more stable tertiary carbocation. youtube.compearson.com This typically occurs through a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. youtube.comyoutube.com This shift transforms the secondary carbocation at C2 into a more stable tertiary carbocation at C1. youtube.com

While less common in this specific reaction, alkyl shifts (like a methyl shift) are another type of rearrangement that can occur in carbocation chemistry. These rearrangements, collectively known as Wagner-Meerwein rearrangements, are driven by the formation of a more stable carbocation intermediate. ed.govresearchgate.net The propensity for rearrangement complicates the product distribution in E1 reactions. researchgate.net

The deprotonation of the carbocation intermediates can lead to a mixture of alkene products, including 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and methylenecyclohexane. youtube.comedubirdie.com The regioselectivity of the elimination is largely governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. ucalgary.caquora.com

1-Methylcyclohexene , a trisubstituted alkene, is generally the major product formed from the deprotonation of the rearranged tertiary carbocation. adamcap.comyoutube.com

3-Methylcyclohexene , a disubstituted alkene, can be formed by deprotonation of the initial secondary carbocation. youtube.com

Methylenecyclohexane , another disubstituted alkene, can also be formed from the rearranged tertiary carbocation. youtube.com

The exact product distribution can be influenced by reaction conditions such as temperature and reaction time. thecatalyst.org Distillation of the lower-boiling alkene products as they are formed can shift the equilibrium and influence the final product ratios, a phenomenon sometimes referred to as the Evelyn Effect. youtube.com

Table 2: Products of E1 Dehydration of 2-Methylcyclohexanol (B165396)

| Product | Alkene Substitution | Relative Stability | Typical Yield |

|---|---|---|---|

| 1-Methylcyclohexene | Trisubstituted | Most Stable | Major |

| 3-Methylcyclohexene | Disubstituted | Less Stable | Minor |

| Methylenecyclohexane | Disubstituted | Less Stable | Trace |

In some cases, ring contraction products, such as 1-ethylcyclopentene, have also been identified, arising from more complex carbocation rearrangements. ed.govresearchgate.net

In an E1 mechanism, the reaction proceeds through a planar carbocation intermediate. pearson.com This allows for free rotation around the carbon-carbon single bonds before deprotonation occurs. As a result, the initial stereochemistry of the starting alcohol (cis or trans) does not strictly determine the stereochemistry of the final alkene products in the same way it does for E2 reactions. pearson.comchemistrysteps.com However, the stereochemistry of the starting material can influence the reaction rate. The cis isomer of 2-methylcyclohexanol has been observed to react faster than the trans isomer in some instances. brainly.comthecatalyst.org This difference in reactivity can be attributed to the relative stabilities of the initial chair conformations and the ease of forming the carbocation intermediate. brainly.com

Base-Promoted Elimination (E2) Reactions of Activated Derivatives (e.g., Tosylates)

While the acid-catalyzed dehydration of this compound proceeds via an E1 pathway, its derivatives, such as tosylates, can undergo elimination via an E2 (elimination, bimolecular) mechanism when treated with a strong, non-nucleophilic base. quora.commasterorganicchemistry.com The tosylate group is an excellent leaving group, facilitating the E2 reaction.

The E2 reaction is a concerted process, meaning the removal of a proton by the base and the departure of the leaving group occur simultaneously. brainly.com This mechanism has a strict stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar conformation. brainly.com In a cyclohexane ring, this translates to both the proton and the leaving group being in axial positions on adjacent carbons.

For the tosylate of this compound, the chair conformation where the tosylate group and an adjacent hydrogen are both in axial positions is required for the E2 elimination to occur. If the molecule cannot adopt this conformation, the E2 reaction will be significantly hindered or will not proceed. This geometric constraint dictates the regioselectivity of the E2 elimination, which can sometimes lead to the formation of the less substituted alkene (Hofmann product) if the anti-periplanar requirement can only be met by abstracting a proton from a less substituted carbon. ucalgary.cachemistrysteps.com

Regioselectivity and Stereospecificity in E2 Eliminations (e.g., Formation of 3-Methylcyclohexene from trans-Tosylate)

The bimolecular elimination (E2) reaction is highly stereospecific, requiring a specific spatial arrangement of the leaving group and a β-hydrogen. For the reaction to proceed through its lowest energy transition state, these two groups must be in an anti-periplanar (180° dihedral angle) conformation. This stereochemical requirement has profound consequences for the regiochemical outcome of E2 reactions in cyclic systems like derivatives of this compound.

When this compound is converted to a derivative with a good leaving group, such as a tosylate (trans-2-methylcyclohexyl tosylate), and treated with a strong, non-nucleophilic base, the major product formed is 3-methylcyclohexene, not the thermodynamically more stable Zaitsev product, 1-methylcyclohexene khanacademy.orgyoutube.compearson.com. This outcome is a direct result of the conformational constraints of the cyclohexane ring.

The most stable chair conformation of the trans-isomer has both the methyl group and the tosylate group in equatorial positions. In this conformation, neither of the β-hydrogens (on C1 and C3) is anti-periplanar to the equatorial leaving group. For the required anti-periplanar geometry to be achieved, the ring must flip to its higher-energy conformer, where both substituents are in axial positions. In this diaxial conformation, the axial tosylate group is anti-periplanar only to the axial hydrogen on C6 (which is equivalent to a β-hydrogen for the C1-leaving group bond). Elimination can therefore only occur by abstraction of this specific proton, leading exclusively to the formation of a double bond between C1 and C6, resulting in 3-methylcyclohexene youtube.com. This demonstrates the strict stereospecificity of the E2 reaction dictating a regiochemical outcome that defies Zaitsev's rule.

| Substrate | Reaction Conditions | Mechanism | Major Product | Minor Product |

|---|---|---|---|---|

| trans-2-Methylcyclohexyl Tosylate | Strong Base (e.g., EtO⁻) | E2 | 3-Methylcyclohexene | 1-Methylcyclohexene |

| cis-2-Methylcyclohexyl Tosylate | Strong Base (e.g., EtO⁻) | E2 | 1-Methylcyclohexene | 3-Methylcyclohexene |

Comparative Analysis of E1 vs. E2 Mechanisms and Stereochemical Control

A comparison between the E2 elimination of a trans-2-methylcyclohexyl derivative and the acid-catalyzed dehydration of this compound itself clearly illustrates the profound influence of the reaction mechanism on the product distribution khanacademy.orgpearson.com. While the E2 reaction is stereospecific and concerted, the acid-catalyzed dehydration proceeds via a unimolecular elimination (E1) mechanism, which is stepwise and involves a carbocation intermediate.

In the E1 dehydration of this compound, the reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). The departure of water generates a secondary carbocation at C1. Unlike the E2 mechanism, the E1 pathway has no geometric constraints for the elimination step chemistrysteps.com. The planar carbocation intermediate allows for rotation, and a proton can be removed from any adjacent carbon (C2 or C6) to form the alkene.

The regioselectivity of the E1 reaction is governed by the stability of the resulting alkene product (Zaitsev's rule). Deprotonation from the more substituted carbon (C2) leads to the formation of the thermodynamically more stable trisubstituted alkene, 1-methylcyclohexene. Deprotonation from the less substituted carbon (C6) yields the disubstituted alkene, 3-methylcyclohexene. Because 1-methylcyclohexene is the more stable product, it is formed as the major product of the E1 reaction khanacademy.orgnih.gov.

This contrasts sharply with the E2 reaction, where stereochemical control forces the formation of the less stable 3-methylcyclohexene khanacademy.orgpearson.com.

| Feature | E1 Mechanism (Acid-Catalyzed Dehydration) | E2 Mechanism (Tosylate with Strong Base) |

|---|---|---|

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (Concerted) |

| Stereochemistry | No specific requirement | Requires anti-periplanar H and Leaving Group |

| Major Product | 1-Methylcyclohexene (Zaitsev product) | 3-Methylcyclohexene (Anti-Zaitsev product) |

| Governing Principle | Product stability (Thermodynamic control) | Stereochemical constraint (Kinetic control) |

Nucleophilic Substitution Reactions of Secondary Alcohols (e.g., Lucas Reagent)

Secondary alcohols like this compound can undergo nucleophilic substitution reactions, though they are generally less reactive than tertiary alcohols. A classic example is the reaction with the Lucas reagent (concentrated HCl and ZnCl₂). This reaction typically proceeds through a substitution nucleophilic unimolecular (Sₙ1) mechanism due to the secondary nature of the alcohol and the strongly acidic conditions that favor carbocation formation nih.gov.

The mechanism for the reaction of cis-2-methylcyclohexanol (B1584281) with the Lucas reagent has been proposed to yield 1-chloro-1-methylcyclohexane (B1295254) as the major product nih.gov9afi.com. A similar pathway can be considered for the trans-isomer. The reaction involves the formation of a secondary carbocation, which can then undergo a rearrangement to a more stable tertiary carbocation before being attacked by the chloride ion.

Sₙ1 Mechanism and Carbocation Planarity

The Sₙ1 mechanism is a stepwise process initiated by the protonation of the hydroxyl group by HCl, facilitated by the Lewis acid ZnCl₂, to form a good leaving group (water).

Formation of a Carbocation: The water molecule departs, leaving behind a secondary carbocation at C1. This is the rate-determining step of the reaction transformationtutoring.comrsc.org.

Carbocation Rearrangement: The initially formed secondary carbocation can rearrange to a more stable carbocation. A 1,2-hydride shift from C2 to C1 would result in the formation of a more stable tertiary carbocation at C2.

Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, then attacks the tertiary carbocation.

A key feature of the carbocation intermediate is its geometry. The positively charged carbon is sp² hybridized and possesses a trigonal planar geometry, with an empty p-orbital perpendicular to the plane transformationtutoring.comrsc.org. This planarity is crucial for understanding the stereochemical outcome of the reaction.

Stereochemical Implications of Sₙ1 Reactions

The planar nature of the carbocation intermediate means that the nucleophile (Cl⁻) can attack from either face of the plane with roughly equal probability.

Attack from one side leads to a product with retention of configuration relative to the original alcohol (if a new stereocenter is formed).

Attack from the other side leads to a product with an inversion of configuration.

If the starting material is chiral, this leads to the formation of a mixture of enantiomers, a process known as racemization rsc.org. However, complete racemization is rare. Often, the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product rsc.org. In the case of the rearranged tertiary carbocation formed from this compound, the resulting product, 1-chloro-1-methylcyclohexane, is achiral, so stereochemical considerations at that center are moot.

Esterification Reaction Mechanisms

This compound, like other alcohols, can react with carboxylic acids to form esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is known as the Fischer esterification. The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack: The oxygen atom of the alcohol (this compound) acts as a nucleophile and attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's oxygen) to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated (often by water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Isotopic labeling studies using oxygen-18 have confirmed that the oxygen atom from the alcohol becomes the ether oxygen in the final ester product, supporting this mechanistic pathway.

Ring-Opening Mechanisms of Related Cyclohexene (B86901) Oxides with Reducing Agents

The ring-opening of epoxides is a fundamental reaction in organic synthesis. The mechanism of this reaction for related compounds, such as 2-methyl-1,2-epoxycyclohexane (an oxide of 1-methylcyclohexene), with a reducing agent like Lithium Aluminium Hydride (LiAlH₄), proceeds via an Sₙ2-type mechanism.

The hydride ion (H⁻) supplied by LiAlH₄ is a strong nucleophile. In the case of an unsymmetrical epoxide, the regioselectivity of the attack is governed primarily by sterics. The nucleophile will attack the less sterically hindered carbon atom chemistrysteps.comtransformationtutoring.com.

For cyclic epoxides, the stereochemistry of the ring-opening is also critical. The reaction follows the Fürst-Plattner rule , which states that the ring-opening proceeds through a transition state that resembles a chair conformation, leading to a product with a trans-diaxial arrangement of the incoming nucleophile and the newly formed hydroxyl group.

In the case of trans-2-methyl-1,2-epoxycyclohexane, there are two carbons in the epoxide ring (C1 and C2). The hydride can attack either carbon.

Attack at C1: This would lead to the formation of this compound.

Attack at C2: This would lead to the formation of cis-1-methylcyclohexanol.

Computational and experimental studies on similar substituted cyclohexene oxides show that the pathway leading to the trans-diaxial product is strongly favored. Therefore, the hydride will preferentially attack the C1 position, pushing open the C1-O bond and resulting in the formation of an alkoxide. Subsequent workup with a proton source yields this compound as the major product. This highlights the high degree of regio- and stereoselectivity in the reduction of such epoxides.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the stereoisomers of 2-methylcyclohexanol (B165396). The distinct spatial arrangements of the methyl and hydroxyl groups in the cis and trans isomers result in unique NMR spectra.

¹H NMR spectroscopy provides valuable insights into the conformational and stereochemical details of trans-2-Methylcyclohexanol. The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) are particularly informative. In the trans isomer, this proton typically appears at a chemical shift of around 3.05 ppm.

The conformation of the cyclohexane (B81311) ring significantly influences the ¹H NMR spectrum. The trans isomer can exist in two chair conformations: one with both the methyl and hydroxyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is generally more stable due to reduced steric strain. By analyzing the coupling constants of the carbinol proton, information about its axial or equatorial orientation can be deduced, which in turn helps to confirm the predominant conformation of the molecule.

| Isomer | Carbinol Proton (¹H) Chemical Shift (ppm) |

|---|---|

| This compound | ~3.05 |

| cis-2-Methylcyclohexanol (B1584281) | ~3.75 |

¹³C NMR spectroscopy is a key technique for confirming the carbon framework of this compound and for distinguishing it from its cis isomer. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shifts of these signals are sensitive to the stereochemical environment.

The chemical shifts of the carbon atoms in the cyclohexane ring and the methyl group are influenced by the relative orientation of the substituents. These differences, although sometimes subtle, allow for the unambiguous identification of the trans isomer when compared to the spectrum of the cis isomer. The carbon atom attached to the hydroxyl group (C1) and the carbon atom with the methyl group (C2) are particularly diagnostic.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| C-OH (Carbinol Carbon) | 65-80 |

| C-CH₃ | 30-45 |

| Cyclohexane Ring Carbons | 20-40 |

| -CH₃ | 15-25 |

Quantitative NMR (qNMR) is a highly accurate method for determining the ratio of products in a mixture without the need for chromatographic separation. In the context of reactions that produce both cis- and this compound, ¹H qNMR can be employed to precisely quantify the isomeric ratio.

This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integrals of well-resolved signals corresponding to each isomer, the relative molar ratio can be calculated. For instance, the distinct signals of the carbinol protons for the cis and trans isomers can be integrated. The ratio of these integrals, after accounting for the number of protons each signal represents (in this case, one for each), directly provides the isomeric ratio of the products. For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying the components of a mixture. In the analysis of reaction products involving this compound, GC separates the isomers and any other compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column.

Following separation, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, characteristic peaks in the mass spectrum include those at m/z 96 (M-18, loss of water), 81, 68, 57, and 41. By comparing the retention times and mass spectra of the components in a sample to those of known standards, the presence and identity of this compound can be confirmed. GC-MS is also highly effective for analyzing the products of reactions such as the dehydration of 2-methylcyclohexanol, allowing for the identification and quantification of the resulting alkenes, 1-methylcyclohexene and 3-methylcyclohexene (B1581247).

| m/z | Possible Fragment Interpretation |

|---|---|

| 96 | [M-H₂O]⁺, loss of water |

| 81 | [C₆H₉]⁺ |

| 68 | [C₅H₈]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Applications of Advanced Spectroscopy in Investigating Reaction Intermediates (e.g., Photoionization, Photoelectron Photoion Coincidence Spectroscopy)

Understanding the mechanisms of chemical reactions often requires the detection and characterization of transient intermediates. Advanced spectroscopic techniques such as Photoionization Mass Spectrometry (PIMS) and Photoelectron Photoion Coincidence (PEPICO) spectroscopy are particularly well-suited for this purpose. These methods allow for the isomer-selective detection of reactive species, providing detailed insights into reaction pathways.

PEPICO spectroscopy, for example, combines photoionization with mass spectrometry and photoelectron spectroscopy to provide energy-selected mass spectra. This allows for the identification of different isomers of a particular mass, which is crucial for distinguishing between various potential reaction intermediates. While a specific PEPICO study on this compound may not be widely reported, the application of this technique to similar cyclic molecules, such as in the study of the dissociation of iodocyclohexane, demonstrates its power. By analogy, PEPICO could be used to investigate the intermediates formed during the dehydration or oxidation of this compound, helping to elucidate the precise mechanistic steps involved. This capability to identify short-lived species makes these advanced techniques invaluable for a fundamental understanding of the reactivity of this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to trans-2-Methylcyclohexanol and related compounds to characterize their fundamental properties and reactivity.

DFT calculations are crucial for understanding the conformational preferences and electronic properties of this compound. The molecule predominantly exists in a chair conformation, with two possible arrangements for the methyl and hydroxyl groups: one where both are in equatorial positions (diequatorial) and another where both are axial (diaxial).

Energetic characterization through DFT confirms that the diequatorial conformer is significantly more stable. This preference is attributed to the avoidance of 1,3-diaxial interactions, a form of steric strain that destabilizes the diaxial conformer. In this axial conformation, the methyl and hydroxyl groups would experience steric hindrance from the axial hydrogens on the same side of the cyclohexane (B81311) ring.

Further electronic structure analysis, a standard application of DFT, involves the characterization of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Additionally, the Molecular Electrostatic Potential (MEP) map can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the hydroxyl group, identifying it as a likely site for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) would be located around the hydroxyl hydrogen and other hydrogen atoms, indicating sites susceptible to nucleophilic attack.

The hydroxyl group in this compound enables it to act as both a hydrogen bond donor and acceptor, leading to significant intermolecular interactions. DFT has been employed to investigate the geometry and energetics of these interactions, particularly in the formation of dimers.

Computational studies on the self-association of 2-methylcyclohexanol (B165396) have identified the most stable geometric structures of its dimer in the gas phase researchgate.netresearchgate.net. These studies analyze the hydrogen bonds (O-H···O) that hold the two molecules together. By calculating the binding energies, DFT can quantify the strength of these interactions. The analysis typically involves optimizing the geometry of the dimer to find the lowest energy arrangement, which reveals the preferred orientation of the interacting molecules and the precise length and angle of the hydrogen bond.

To further dissect the nature of these non-covalent interactions, advanced DFT-based techniques such as Symmetry-Adapted Perturbation Theory (SAPT) or the analysis of the electron density via Quantum Theory of Atoms in Molecules (QTAIM) can be applied. These methods break down the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of what holds the molecular complex together.

One of the most powerful applications of DFT in structural chemistry is the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. This capability has been effectively used to distinguish between the stereoisomers of 2-methylcyclohexanol.

Researchers have computed the ¹H and ¹³C NMR chemical shifts for both cis- and this compound and compared them with experimental data. The protocol involves first finding all stable conformers (chair-chair forms and hydroxyl rotamers) and their relative energies using DFT. Subsequently, the NMR chemical shifts for each conformer are calculated. A Boltzmann-weighted average of these shifts is then computed to yield the final predicted spectrum at a given temperature.

Multiple studies have demonstrated that specific DFT functionals can provide high accuracy for this purpose. For instance, for ¹³C chemical shifts, the WC04 functional was found to be sufficiently accurate to distinguish between the cis and trans stereoisomers, whereas the more common B3LYP and PBE1 functionals were not. For ¹H chemical shifts, however, the WP04, B3LYP, and PBE1 methods were all accurate enough to make the correct stereochemical assignment. The application of a linear correction to the computed data can further improve both the absolute accuracy and the discriminatory power of the method.

| Nucleus | Functional | Success in Stereoisomer Assignment |

|---|---|---|

| ¹³C | B3LYP | Insufficiently Accurate |

| PBE1 | Insufficiently Accurate | |

| WC04 | Sufficiently Accurate | |

| ¹H | WP04 | Sufficiently Accurate |

| B3LYP | Sufficiently Accurate | |

| PBE1 | Sufficiently Accurate |

DFT is instrumental in mapping out the reaction mechanisms by locating and characterizing the transition states that connect reactants, intermediates, and products. A classic reaction of this compound that has been elucidated with the aid of computational methods is its acid-catalyzed dehydration.

This reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. The elucidated pathway is as follows:

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Formation of Carbocation: The water molecule departs, leading to the formation of a secondary carbocation.

Rearrangement (Hydride Shift): This secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positive charge, forming a double bond.

Computational modeling, including semi-empirical methods and DFT, has been used to predict the relative thermodynamic stabilities of the key intermediates (the secondary and tertiary carbocations) and the final alkene products (primarily 1-methylcyclohexene and 3-methylcyclohexene). thecatalyst.org These calculations confirm that the tertiary carbocation is more stable than the secondary one, and that 1-methylcyclohexene (the Zaitsev product) is the most thermodynamically stable alkene. thecatalyst.orgadamcap.com DFT can be used to calculate the geometries of these carbocations, confirming the expected trigonal planar geometry around the sp²-hybridized positively charged carbon atom. thecatalyst.org By calculating the energies of the transition states for each step, a complete energy profile of the reaction can be constructed, providing a quantitative understanding of the reaction kinetics and product distribution.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of systems. This technique is particularly useful for studying the properties of condensed phases.

MD simulations have been utilized to investigate the microscopic structure and dynamics of liquid 2-methylcyclohexanol, often in binary mixtures. researchgate.netresearchgate.net These simulations provide a molecular-level view that helps explain macroscopic properties.

In a typical MD simulation, a box of molecules is constructed, and their trajectories are calculated by integrating Newton's laws of motion. From these trajectories, several key properties can be extracted:

Density: The simulated density of the liquid can be compared with experimental values to validate the force field used in the simulation.

Radial Distribution Functions (RDFs): The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, the RDFs between the oxygen and hydrogen atoms of the hydroxyl groups (O-H···O) are particularly important as they provide direct evidence of hydrogen bonding in the liquid phase, revealing the average distances and coordination numbers.

Mean Square Displacement (MSD): By tracking the average distance a molecule travels over time, the MSD can be calculated. The slope of the MSD plot is directly related to the diffusion coefficient, a measure of molecular mobility in the liquid.

These computational studies offer a dynamic perspective on the hydrogen-bonded networks that form in liquid this compound, explaining its physical properties like viscosity and boiling point. researchgate.netresearchgate.net

| Property | Description | Information Gained |

|---|---|---|

| Density | Mass per unit volume of the simulated liquid. | Validation of the computational model against experimental data. |

| Radial Distribution Function (RDF) | Probability of finding a particle at a distance r from another particle. | Characterization of local liquid structure, including hydrogen bond lengths and coordination numbers. |

| Mean Square Displacement (MSD) | Average squared distance a molecule travels over time. | Calculation of the diffusion coefficient and understanding of molecular mobility. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.org This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero.

For this compound, QTAIM analysis can characterize the nature of all chemical bonds. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at this BCP provide quantitative information about the bond's character. wikipedia.orguni-rostock.de

Electron Density (ρ(rBCP)) : The magnitude of the electron density at the BCP correlates with the bond order. C-C and C-O covalent bonds will exhibit high values of ρ(rBCP).

Laplacian of the Electron Density (∇²ρ(rBCP)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals) (∇²ρ > 0).

Total Energy Density (H(rBCP)) : The sign of H(r) can also indicate the degree of covalency, with H(r) < 0 for covalent interactions.

QTAIM is particularly useful for identifying and characterizing weak intramolecular interactions, such as the potential O-H···H-C hydrogen bond in the diequatorial conformer. The presence of a bond path and a BCP between the hydroxyl oxygen and a vicinal hydrogen would confirm this interaction. The low ρ(rBCP) and positive ∇²ρ(rBCP) values would classify it as a weak, closed-shell interaction, typical of hydrogen bonds. rsc.orgresearchgate.net

Table 3: Typical QTAIM Parameters for Bonds in this compound This interactive table shows expected values for QTAIM topological parameters for different types of chemical interactions within the molecule, based on general principles and data from similar systems.

| Bond Type | Electron Density (ρ) [a.u.] | Laplacian (∇²ρ) [a.u.] | Interpretation |

| C-C (covalent) | ~0.24 | Negative | Shared-shell interaction, significant covalent character. |

| C-O (covalent) | ~0.28 | Negative | Polar covalent bond with high electron density. |

| C-H (covalent) | ~0.26 | Negative | Shared-shell interaction. |

| O-H···H-C (intramolecular H-bond) | ~0.01-0.03 | Positive | Closed-shell interaction, weak hydrogen bond. |

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a localized Lewis structure representation, consisting of core orbitals, lone pairs, and bonding orbitals (σ, π). wikipedia.org This method is exceptionally powerful for quantifying stereoelectronic effects, which are interactions between orbitals that depend on their spatial orientation. These effects can significantly influence molecular structure, stability, and reactivity. beilstein-journals.org

In this compound, NBO analysis can explain the relative stabilities of the diequatorial and diaxial conformers by quantifying hyperconjugative interactions. Hyperconjugation involves the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. The primary type of hyperconjugation in alkanes and their derivatives is the interaction between a filled σ bonding orbital and an adjacent empty σ* antibonding orbital.

The stability of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy E(2). A larger E(2) value signifies a stronger interaction. ekb.eg

Diequatorial (e,e) Conformer : This conformer is stabilized by several gauche σC-H → σC-C and σC-C → σC-C interactions. The key stabilizing interactions often involve the anti-periplanar alignment of orbitals.

Diaxial (a,a) Conformer : This conformer suffers from destabilizing 1,3-diaxial steric repulsions. NBO analysis reveals these as Pauli exchange (steric) repulsions between the filled orbitals of the axial methyl group and the axial hydrogens. While it also possesses hyperconjugative interactions, they are typically not sufficient to overcome the steric strain. For instance, an anti-periplanar σC-H → σ*C-C interaction, where the C-H bond is axial, is a recognized stabilizing effect. nih.gov

By comparing the sum of stabilizing E(2) energies and the magnitude of steric exchange energies for both conformers, NBO analysis provides a quantitative electronic rationale for the observed conformational preferences. nih.gov

Table 4: Representative NBO Second-Order Perturbation Analysis (E(2)) for Conformer Stability This table provides a hypothetical but illustrative comparison of key stabilizing hyperconjugative interactions in the two chair conformers of this compound.

| Conformer | Donor Orbital (i) | Acceptor Orbital (j) | E(2) [kcal/mol] | Type of Interaction & Significance |

| Diequatorial | σ (C1-H) | σ* (C2-C3) | ~2.5 | Gauche hyperconjugation, contributes to stability. |

| Diequatorial | σ (C2-C(Me)) | σ* (C1-C6) | ~2.2 | Gauche hyperconjugation, contributes to stability. |

| Diaxial | σ (C1-C6) | σ* (C(Me)-H) | ~0.6 | Weaker interaction, less stabilization. |

| Diaxial | σ (C4-Hax) | σ* (C2-Hax) | ~0.2 | Weak interaction, offset by strong steric repulsion. |

Applications of Trans 2 Methylcyclohexanol in Academic Organic Synthesis Research

Intermediate in the Synthesis of Chiral Cyclohexane (B81311) Derivatives

The rigid, chiral scaffold of trans-2-substituted cyclohexanols makes them valuable starting materials or auxiliaries for the synthesis of other complex chiral molecules. While simple trans-2-methylcyclohexanol provides a basic framework, more sterically demanding derivatives have been developed and utilized as highly effective chiral auxiliaries. These auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.

A notable example is the development of trans-2-tritylcyclohexanol (TTC) as a chiral auxiliary. Prepared from cyclohexene (B86901) oxide, the enantiomerically pure form, (-)-(1S,2R)-TTC, has been successfully used to control the diastereoselectivity of permanganate-mediated oxidative cyclization reactions nih.gov. Similarly, the related compound trans-2-phenylcyclohexanol is a well-established chiral auxiliary used to induce asymmetry in various transformations, including ene reactions and cycloadditions wikipedia.org. The principle demonstrated with these derivatives highlights the utility of the trans-2-substituted cyclohexane framework, originating from structures like this compound, in the creation of valuable chiral reagents. The cyclohexane ring provides a predictable and conformationally rigid structure that is essential for effective stereochemical control researchgate.net.

Preparation of Enantiomerically Pure Substances

The synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. This compound and its derivatives are often involved in processes designed to obtain enantiomerically pure substances.

One common strategy is the kinetic resolution of a racemic mixture. For instance, the enzymatic resolution of racemic 2-methylcyclohexanone (B44802) can produce both cis- and this compound in enantiomerically enriched forms researchgate.net. Another powerful method is the use of chiral auxiliaries to separate enantiomers. The well-known auxiliary trans-2-phenylcyclohexanol, for example, can be prepared in its enantiomerically pure forms through methods such as lipase-catalyzed kinetic acetylation of the racemic alcohol acs.org. These enantiopure alcohols can then be used to direct the stereochemistry of subsequent reactions, allowing for the preparation of other enantiomerically pure target molecules acs.org.

Role in Complex Molecule Total Synthesis and Derivatization

In the total synthesis of complex natural products, achieving the correct stereochemistry is a primary challenge. This is often accomplished by using chiral building blocks or chiral auxiliaries to guide the formation of new stereocenters. Derivatives of the trans-2-substituted cyclohexanol (B46403) scaffold have proven valuable in this context.

By derivatizing the hydroxyl group, trans-2-substituted cyclohexanols are converted into effective chiral auxiliaries that control the stereochemical outcome of key reactions in a synthetic sequence. For example, an ester derived from trans-2-phenylcyclohexanol was employed as a chiral auxiliary in a crucial ene reaction during the total syntheses of (−)-heptemerone B and (−)-guanacastepene E wikipedia.org. In this role, the bulky chiral group directed the approach of the reagents, leading to the desired stereoisomer as the major product wikipedia.org.

Another application involved the synthesis of (+)-trans-linalool oxide, where trans-2-tritylcyclohexanol (TTC) was used as a chiral controller. The auxiliary was attached to a precursor molecule to direct an oxidative cyclization, establishing the required stereochemistry for the final natural product with high diastereoselectivity nih.gov. After the key stereocenter-forming reaction, the auxiliary is typically removed and can often be recovered for reuse sigmaaldrich.com.

Precursor for Alkenes and Substituted Cyclohexanols

This compound is a common academic substrate for demonstrating and studying elimination reactions to form alkenes. The dehydration of this alcohol can lead to different constitutional isomers depending on the reaction mechanism, providing a clear illustration of regioselectivity.